N-Desmethyl Imatinib-d8

Vue d'ensemble

Description

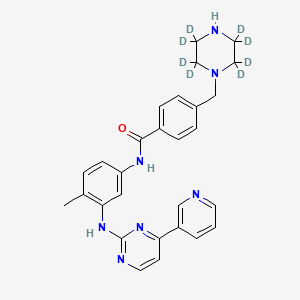

N-Desmethyl Imatinib-d8 is a deuterium-labeled isotopologue of N-desmethyl imatinib, the primary active metabolite of the tyrosine kinase inhibitor imatinib. It is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify imatinib and its metabolites in pharmacokinetic studies . The deuterium labeling (eight deuterium atoms) enhances detection specificity by distinguishing the compound from its non-deuterated counterpart in biological matrices . Structurally, it retains the core pharmacophore of imatinib but lacks a methyl group on the piperazine ring, a modification introduced during cytochrome P450 (CYP)-mediated metabolism .

Méthodes De Préparation

Chemical Synthesis and Deuteration Strategies

Purification and Analytical Characterization

Post-synthesis purification is critical to achieving the high isotopic purity required for analytical applications.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/ammonium formate buffer (pH 3.5) mobile phase is the gold standard for isolating N-Desmethyl Imatinib-d8. The method resolves the deuterated compound from non-deuterated impurities, achieving a purity of >99% .

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms deuteration efficiency. The molecular ion [M+H]+ for this compound appears at m/z 487.294, distinct from the non-deuterated analog (m/z 479.576) . Key fragmentation patterns include the loss of the pyrimidine moiety (m/z 394.10) and the deuterated piperazine fragment (m/z 117.12) .

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₁D₈N₇O | |

| Molecular Weight | 487.63 g/mol | |

| CAS Number | 1185103-28-9 | |

| Melting Point | 97–103°C | |

| LogP | 4.66 | |

| Solubility in DMSO | ≥10 mM |

While this compound is primarily used as an analytical reference standard, its formulation for in vivo studies requires careful optimization.

Stock Solution Preparation

A standardized protocol involves dissolving the compound in dimethyl sulfoxide (DMSO) at 10 mM, followed by dilution in saline or phosphate-buffered saline (PBS) for spiking biological matrices. Stability studies indicate that stock solutions remain viable for 6 months at -80°C and 1 month at -20°C .

In Vivo Formulation Strategies

For preclinical studies, inhalable dry powder formulations have been explored to enhance pulmonary delivery. Micronization via jet milling produces particles with a mass median aerodynamic diameter (MMAD) of 1–3 µm, ideal for deep lung deposition . Excipients such as distearoylphosphatidylcholine (DSPC) and lactose improve aerosolization efficiency .

Applications in Bioanalytical Methodologies

This compound is indispensable in quantifying Imatinib and its metabolites in biological fluids.

LC-MS/MS Quantification

A validated LC-MS/MS method uses this compound as an internal standard to correct for matrix effects and ionization variability. The assay demonstrates linearity over 5.012–2,999.700 ng/mL for Imatinib and 1.999–400.660 ng/mL for N-Desmethyl Imatinib, with inter-day precision <10% .

Table 3: Performance Metrics of LC-MS/MS Assay

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacokinetic Studies

N-Desmethyl Imatinib-d8 is primarily utilized in pharmacokinetic modeling to understand the absorption, distribution, metabolism, and excretion of Imatinib and its metabolites. A study developed a whole-body physiologically based pharmacokinetic model that integrated N-Desmethyl Imatinib to simulate drug-drug interactions involving Imatinib as both a victim and perpetrator drug. The model demonstrated good predictive performance for various scenarios involving common co-medications such as rifampicin and ketoconazole .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | > 97% |

| Metabolism Enzymes | CYP2C8, CYP3A4 |

| Percentage of Total Drug | 10% - 15% |

| Potency vs. BCR-ABL | ~3 times lower than Imatinib |

Drug-Drug Interaction Studies

The compound is essential in assessing the impact of other drugs on the pharmacokinetics of Imatinib. For instance, studies have shown that co-administration with grape seed and green tea extracts significantly alters the pharmacokinetics of both Imatinib and N-Desmethyl Imatinib. High doses of these extracts resulted in substantial decreases in the maximum concentration (C_max) and overall exposure (AUC) of N-Desmethyl Imatinib, indicating potential interactions that could affect therapeutic efficacy .

Table 2: Impact of Herbal Extracts on N-Desmethyl Imatinib Pharmacokinetics

| Extract | Dose Level | C_max Reduction (%) | AUC Reduction (%) |

|---|---|---|---|

| Grape Seed Extract | High | 79.2 | Significant |

| Green Tea Extract | High | 81.1 | Significant |

Therapeutic Monitoring

Monitoring the levels of N-Desmethyl Imatinib is crucial for optimizing treatment regimens in patients with chronic myelogenous leukaemia (CML). A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma. This method allows for better management of therapy by correlating drug levels with clinical outcomes, thus enhancing patient safety and treatment effectiveness .

Case Studies and Clinical Applications

Several clinical studies have highlighted the importance of measuring N-Desmethyl Imatinib levels to predict patient responses to treatment. For example, variations in plasma concentrations of both Imatinib and its metabolite were linked to differences in progression-free survival among patients. The ability to quantify these compounds accurately enables clinicians to tailor treatments based on individual pharmacokinetic profiles .

Case Study Summary: Clinical Relevance of N-Desmethyl Imatinib Measurement

| Study Focus | Findings |

|---|---|

| CML Patient Monitoring | Correlation between metabolite levels and outcomes |

| Drug Interaction Assessments | Significant effects on pharmacokinetics with herbal supplements |

Mécanisme D'action

N-Desmethyl Imatinib-d8, like its parent compound Imatinib, inhibits the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This inhibition blocks the proliferation of leukemic cells and induces apoptosis. The compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, which are involved in various cellular processes .

Comparaison Avec Des Composés Similaires

N-Desmethyl Imatinib (Non-Deuterated)

- Pharmacokinetic Activity : N-desmethyl imatinib exhibits inhibitory activity against BCR-Abl comparable to imatinib but contributes only ~13.1% to the total plasma exposure (AUC) of imatinib .

- Metabolic Pathway : Primarily formed via CYP3A4 and CYP2C8-mediated N-demethylation .

- Clinical Relevance : Despite its activity, its lower plasma concentration limits its therapeutic impact compared to the parent drug .

N-Desmethyl Selumetinib

- Metabolite-to-Parent Ratios : The geometric mean ratios for Cmax and AUC of N-desmethyl selumetinib to selumetinib are 6.7–7.2% and 5.9–8.3%, respectively, indicating lower metabolic conversion than imatinib .

- Enzyme Involvement : Unlike imatinib, selumetinib’s metabolism is less dependent on CYP3A4, resulting in distinct pharmacokinetic interactions .

N-Desmethyl Sildenafil

- Exposure Profile : Systemic exposure (Cmax and AUC) of N-desmethyl sildenafil closely mirrors its parent drug, sildenafil, with a t½ of ~3.5 hours .

- Analytical Utility : Similar to N-desmethyl imatinib-d8, deuterated analogs of N-desmethyl sildenafil are used in bioanalytical assays but lack the therapeutic prominence of imatinib’s metabolite .

N-Desmethyl Clozapine-d8

- Research Applications : This deuterated metabolite aids in elucidating clozapine’s metabolic fate, analogous to this compound. However, clozapine’s metabolism involves CYP1A2 and CYP3A4, differing from imatinib’s CYP2C8/CYP3A4 pathway .

Pharmacokinetic Data Comparison

Table 1: Key Pharmacokinetic Parameters

| Compound | Cmax (ng/mL or ng·h/mL) | AUC (ng·h/mL) | t½ (h) | CYP Enzymes Involved |

|---|---|---|---|---|

| Imatinib | 6399.6 ± 3162.8 | 105,160.8 | 6.2 | CYP3A4, CYP2C8 |

| N-Desmethyl Imatinib | 7143.3 ± 2165.3 | 465.6 | 6.6 | CYP3A4, CYP2C8 |

| Selumetinib | 1,200 (estimated) | 15,000 | 8.1 | CYP3A4 (minor) |

| N-Desmethyl Selumetinib | 84 (estimated) | 1,245 | 7.5 | Not fully characterized |

Table 2: Impact of Drug Interactions

Key Research Findings

Metabolic Stability : this compound’s deuterium labeling reduces metabolic degradation, improving its utility as a stable internal standard .

Enzyme Redundancy: CYP2D6 and CYP2C9 play minor roles in N-desmethyl imatinib formation, contrasting with clozapine metabolites, which rely on multiple CYP isoforms .

Therapeutic Limitations : Despite its activity, N-desmethyl imatinib’s low plasma AUC limits its clinical significance compared to selumetinib’s metabolite, which retains substantial MEK inhibitory activity .

Activité Biologique

N-Desmethyl Imatinib-d8 (NDI-d8) is a stable isotope-labeled derivative of N-desmethyl imatinib (NDI), the primary active metabolite of imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity, pharmacokinetics, and therapeutic implications of NDI-d8, drawing from diverse research findings.

1. Pharmacokinetics of this compound

NDI-d8 is primarily studied for its pharmacokinetic properties, which are critical for understanding its efficacy and safety profile. The pharmacokinetics of NDI-d8 can be compared to its parent compound, imatinib.

Table 1: Pharmacokinetic Parameters of Imatinib and NDI

| Parameter | Imatinib | N-Desmethyl Imatinib (NDI) |

|---|---|---|

| C_max (ng/mL) | 6399.6 ± 3162.8 | 465.6 ± 94.0 |

| AUC (ng·h/mL) | 105,160.8 ± 75,643.2 | 7143.3 ± 2165.3 |

| t_max (h) | 4.8 ± 2.3 | 6.7 ± 2.1 |

| Half-life (h) | 6.2 ± 0.8 | 6.6 ± 0.5 |

The above table summarizes key pharmacokinetic parameters derived from various studies, indicating that while NDI has a lower peak concentration (C_max) compared to imatinib, it maintains a comparable half-life, suggesting sustained activity over time .

NDI functions similarly to imatinib by inhibiting the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML. Research indicates that NDI accumulates intracellularly in sensitive CML cell lines more effectively than imatinib, suggesting a potentially enhanced therapeutic effect in certain contexts . However, in multidrug-resistant variants of CML cells, such as K562/Dox cells, NDI's effectiveness is significantly reduced due to P-glycoprotein overexpression, which limits drug accumulation .

3. Therapeutic Implications and Case Studies

The therapeutic relevance of NDI is underscored by its role in patients who exhibit resistance to imatinib therapy. Studies have shown that monitoring plasma levels of both imatinib and its metabolite is essential for optimizing treatment regimens .

Case Study: Pharmacokinetic Variability in CML Patients

A study involving 308 patients undergoing treatment with imatinib revealed significant variability in drug levels and response rates, emphasizing the need for personalized dosing strategies that consider both imatinib and NDI levels . This variability can be attributed to factors such as genetic polymorphisms affecting drug metabolism via CYP3A4 and interactions with other medications .

4. Interaction with Other Compounds

Research has demonstrated that natural compounds like grape seed extract can significantly affect the pharmacokinetics of both imatinib and NDI. For instance, high doses of grape seed extract resulted in a marked decrease in the exposure levels of NDI by up to 79%, highlighting the importance of dietary considerations in managing therapy with these drugs .

5. Conclusion

This compound serves as an important tool for understanding the pharmacological profile of its parent compound, imatinib. Its biological activity reflects similar mechanisms but presents unique pharmacokinetic characteristics that warrant further investigation, especially in the context of drug resistance in CML treatment.

The ongoing research into the interactions between NDI and other compounds could provide insights into optimizing therapeutic strategies for patients with varying responses to standard treatments.

Q & A

Basic Research Questions

Q. How is N-Desmethyl Imatinib-d8 distinguished from its parent compound (Imatinib) in analytical studies?

Methodological Answer: this compound is differentiated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium labeling as a key identifier. The isotopic mass shift (d8 labeling) allows precise separation from non-deuterated metabolites. For validation, use certified reference standards (e.g., ≥98% purity by GC/LC-MS) to establish retention times and fragmentation patterns. Cross-validate with spiked biological matrices (e.g., plasma) to confirm specificity .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

Methodological Answer: Employ protein precipitation followed by LC-MS/MS for high sensitivity. Key steps include:

- Plasma sample preparation with K2EDTA anticoagulant to prevent degradation .

- Use of deuterated internal standards (e.g., this compound) to correct for matrix effects.

- Validation parameters: Limit of quantification (LOQ ≤0.050 ng/mL), linearity (r² ≥0.99), and inter-day precision (<15% CV) .

Q. What quality controls are essential when using this compound as a reference standard?

Methodological Answer:

- Purity verification : Confirm ≥98% purity via gas chromatography (GC) or LC-MS .

- Isotopic integrity : Validate deuterium incorporation using high-resolution MS to ensure d8 labeling consistency .

- Storage : Store at -20°C in sealed containers to prevent degradation or isotopic exchange .

Advanced Research Questions

Q. How does the metabolic stability of this compound influence pharmacokinetic (PK) modeling?

Methodological Answer: Metabolic stability studies should assess CYP3A4-mediated demethylation (the primary pathway for N-desmethyl metabolites ). Use:

- In vitro hepatocyte assays to calculate intrinsic clearance (CLint).

- Physiologically based PK (PBPK) modeling to extrapolate in vitro data to humans, incorporating deuterium’s kinetic isotope effect (slower metabolism) .

- Compare with parent drug (Imatinib) PK data from clinical trials (e.g., dose-dependent cytogenetic responses ).

Q. What experimental strategies address discrepancies between in vitro and in vivo activity data of this compound?

Methodological Answer:

- Comparative potency assays : Use kinase inhibition assays to quantify IC50 values for both Imatinib and its metabolite. Note that N-desmethyl metabolites may exhibit altered potency (e.g., selumetinib’s metabolite is 3-5x more potent ).

- Tissue distribution studies : Apply LC-MS/MS to measure metabolite concentrations in target tissues (e.g., bone marrow) versus plasma, addressing potential compartmentalization .

- Isotopic tracing : Use deuterated standards to track metabolite stability under physiological conditions .

Q. How to design a study assessing the pharmacodynamic (PD) contribution of this compound in combination therapies?

Methodological Answer:

- Dose-ranging trials : Incorporate metabolite-to-parent drug ratios (e.g., 5–35% based on selumetinib data ) to evaluate additive/synergistic effects.

- PK/PD modeling : Use nonlinear mixed-effects models (NONMEM) to correlate metabolite exposure (AUC0–48h) with clinical endpoints (e.g., Philadelphia chromosome suppression ).

- Regulatory alignment : Follow ICH guidelines for metabolite safety testing, including genotoxicity and cardiovascular assessments .

Propriétés

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660716 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185103-28-9 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.